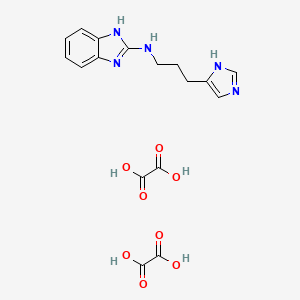
ROS 234 二草酸盐
描述
Molecular Structure Analysis
The molecular formula of ROS 234 dioxalate is C17H19N5O8 . The molecular weight is 421.36 . The SMILES representation is O=C(O)C(O)=O.O=C(O)C(O)=O.C1(NCCCC2=CN=CN2)=NC3=CC=CC=C3N1 .Physical And Chemical Properties Analysis
ROS 234 dioxalate is an off-white solid . It is soluble to 50 mM in water and to 50 mM in DMSO . The compound should be stored in desiccated conditions at room temperature .科学研究应用
抗氧化酶与人类疾病
- ROS 在细胞生长、分化、进程和死亡中发挥着至关重要的作用。虽然低浓度的 ROS 可能是有益的,但较高浓度的 ROS 会导致衰老和各种疾病,包括癌症、缺血以及免疫和内分泌功能障碍 (Matés, Pérez-Gómez, & Núñez de Castro, 1999)。
胃肠道疾病中的氧化应激
- ROS 是细胞代谢活动的副产物,它们的失衡会导致胃肠道疾病,如消化性溃疡、胃肠道癌症和炎性肠病 (Bhattacharyya, Chattopadhyay, Mitra, & Crowe, 2014)。
基于 ROS 的纳米医学
- 创新的纳米技术利用纳米材料的 ROS 调节特性进行治疗方法,特别是针对由 ROS 引起的疾病 (Yang, Chen, & Shi, 2019)。
藻类细胞中的 ROS
- 藻类细胞对环境压力的反应涉及 ROS 的产生,而 ROS 的产生由各种抗氧化酶和非酶成分控制 (Mallick & Mohn, 2000)。
二氧化铈纳米粒子在 ROS 相关疾病中的应用
- 二氧化铈纳米粒子表现出氧化还原活性和氧缓冲能力,可用于生物医学应用中治疗由 ROS 和活性氮物质引起的疾病 (Lord, Berret, Singh, Vinu, & Karakoti, 2021)。
ROS 的生物学和生理作用
- ROS 是具有双重作用的化学反应性分子:在信号传导和免疫反应中是有益的,而在高浓度时是有害的,会导致氧化应激和相关疾病 (Zuo, Zhou, Pannell, Ziegler, & Best, 2015)。
氧化还原反应荧光探针
- 开发用于生物系统中氧化还原循环的荧光探针,有助于研究 ROS 的产生、运输和在各种系统中的生理功能 (Lou, Li, & Han, 2015)。
氧化应激和抗氧化系统
- 研究植物中的氧化应激以及 ROS、主要抗氧化代谢物和抗氧化酶的测量 (Noctor, Mhamdi, & Foyer, 2016)。
铜诱导的拟南芥氧化应激
- 检查暴露于铜胁迫下的植物中的 ROS 含量和抗氧化酶活性,展示植物对氧化应激的反应机制 (Drążkiewicz, Skórzyńska-Polit, & Krupa, 2004)。
ROS 作为多效生理信号传导剂
- ROS,尤其是过氧化氢,在氧化还原信号传导中发挥着核心作用,并参与各种生理和病理过程 (Sies & Jones, 2020)。
作用机制
Target of Action
ROS 234 dioxalate is a potent antagonist of the H3 receptor . The H3 receptor is a G-protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system (CNS). It plays a crucial role in the release and synthesis of histamine, a neurotransmitter involved in a variety of physiological functions including sleep-wake regulation, cognitive processes, and feeding behavior .
Mode of Action
ROS 234 dioxalate interacts with the H3 receptor, inhibiting its function . This inhibition disrupts the normal signaling pathways of the H3 receptor, leading to changes in the release and synthesis of histamine .
Biochemical Pathways
The primary biochemical pathway affected by ROS 234 dioxalate is the histaminergic pathway . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal functioning of this pathway, leading to changes in the levels of histamine in the brain . The downstream effects of this disruption can include alterations in sleep-wake cycles, cognitive processes, and feeding behavior .
Pharmacokinetics
This means that while ROS 234 dioxalate can interact with H3 receptors in the peripheral nervous system, its ability to access H3 receptors in the central nervous system is limited . This can impact the bioavailability of ROS 234 dioxalate and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of ROS 234 dioxalate’s action primarily involve changes in histamine signaling . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal release and synthesis of histamine, leading to alterations in the physiological processes that histamine is involved in .
Action Environment
The action, efficacy, and stability of ROS 234 dioxalate can be influenced by a variety of environmental factors. For instance, factors that affect the integrity of the blood-brain barrier, such as inflammation or injury, could potentially impact the ability of ROS 234 dioxalate to access H3 receptors in the central nervous system . Additionally, factors that affect the expression or function of H3 receptors, such as genetic variations or the presence of other drugs, could also influence the action of ROS 234 dioxalate .
属性
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ROS 234 dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



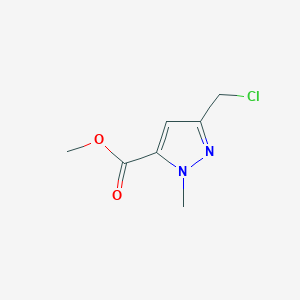





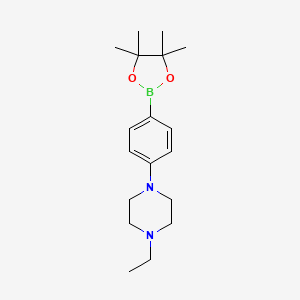
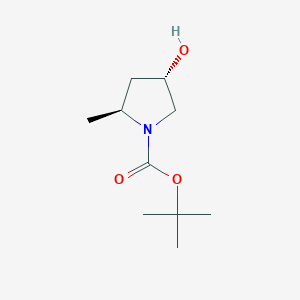
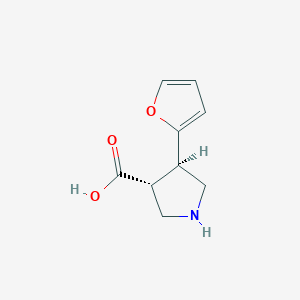
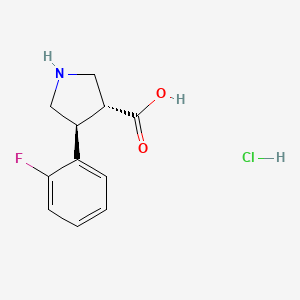
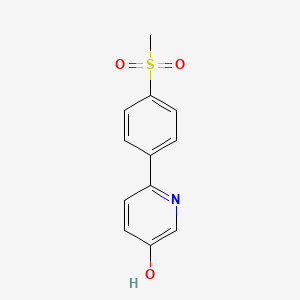
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)

